molecular formula C15H20O B14203112 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal CAS No. 832713-02-7

3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal

Cat. No.: B14203112
CAS No.: 832713-02-7
M. Wt: 216.32 g/mol
InChI Key: BAXQHOOVQPJLHR-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal is an organic compound with the molecular formula C15H20O It is a member of the aldehyde family and is characterized by its unique structure, which includes a pent-2-enal backbone substituted with methyl groups and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between 2,4,5-trimethylbenzaldehyde and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the trimethylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: 3-Methyl-5-(2,4,5-trimethylphenyl)pentanoic acid.

    Reduction: 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal
  • 3-Methyl-5-(2,3,4-trimethylphenyl)pent-2-enal
  • 3-Methyl-5-(2,5,6-trimethylphenyl)pent-2-enal

Uniqueness

3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Properties

CAS No.

832713-02-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

3-methyl-5-(2,4,5-trimethylphenyl)pent-2-enal

InChI

InChI=1S/C15H20O/c1-11(7-8-16)5-6-15-10-13(3)12(2)9-14(15)4/h7-10H,5-6H2,1-4H3

InChI Key

BAXQHOOVQPJLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCC(=CC=O)C)C

Origin of Product

United States

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